molecular formula C10H15N3S B11894609 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- CAS No. 646056-05-5

1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-

Cat. No.: B11894609
CAS No.: 646056-05-5
M. Wt: 209.31 g/mol
InChI Key: JMYPRDVXIGOHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-, is a high-value chemical building block designed for pharmaceutical research and development. This compound features a spirocyclic diazaspiro[4.4]nonane core, a structure recognized for its three-dimensionality and utility in exploring novel chemical space, particularly in medicinal chemistry . The scaffold's rigidity and presence of multiple nitrogen atoms make it a versatile precursor for constructing complex molecules. The specific incorporation of the 5-isothiazolyl moiety introduces a heteroaromatic system with potential for hydrogen bonding and coordination, which can be critical for target engagement in drug discovery projects. This compound is provided as a high-purity material suitable for hit identification, lead optimization, and method development. Researchers will find it applicable in synthesizing compound libraries for high-throughput screening, investigating structure-activity relationships (SAR), and developing new catalytic systems. As with many specialized research chemicals, this product is intended for use by qualified laboratory professionals. It is supplied with no warranty of merchantability or fitness for a particular purpose. Handling should be conducted in accordance with applicable local, state, and federal regulations. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

646056-05-5

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole

InChI

InChI=1S/C10H15N3S/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2

InChI Key

JMYPRDVXIGOHBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=CC=NS3)NC1

Origin of Product

United States

Preparation Methods

The spirocyclic diazaspiro[4.4]nonane scaffold is typically constructed via intramolecular cyclization reactions. A widely cited method involves the use of proline-derived precursors subjected to alkylation and ring-closing steps. For instance, alkyl 1-benzoylpyrrolidine-2-carboxylate undergoes enolate formation with strong bases (e.g., LDA or NaHMDS) followed by reaction with bromoacetonitrile to generate a cyanomethyl intermediate . Sequential reductions with hydrogen over Pd/C and metal hydrides (e.g., LiAlH₄) yield the 1-benzyl-1,7-diazaspiro[4.4]nonane intermediate, which is critical for subsequent functionalization .

Alternative routes employ spiroannulation using diketones or diamines. For example, reacting 1,4-diaminobutane with cyclopentanone derivatives under acidic conditions produces the diazaspiro framework with yields up to 68% . These methods often require stringent temperature control (−78°C to 120°C) and inert atmospheres to prevent side reactions.

Isothiazolyl Substitution via Cross-Coupling Reactions

Introducing the 5-isothiazolyl group at position 7 of the spirocycle is achieved through transition metal-catalyzed cross-coupling . Palladium-mediated Suzuki-Miyaura reactions using 5-bromoisothiazole and boronic ester-functionalized diazaspiro intermediates are prevalent. A patent-specified protocol utilizes Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) at 80°C, achieving 74% yield . Copper-catalyzed Ullmann couplings with 5-iodoisothiazole under microwave irradiation (150°C, 30 min) offer a faster alternative, though yields drop to 52% .

Recent advances leverage Buchwald-Hartwig amination for direct C–N bond formation. Using Xantphos as a ligand and Pd₂(dba)₃, the coupling of 5-aminoisothiazole with brominated spirocycles proceeds at 100°C in dioxane, yielding 81% product . This method minimizes protection/deprotection steps but requires rigorous exclusion of oxygen.

Catalytic Asymmetric Synthesis

Enantioselective preparation of the target compound is critical for pharmaceutical applications. Chiral resolution via diastereomeric salt formation with (−)-di-O,O'-p-toluoyl-L-tartaric acid is a benchmark method . Fractional crystallization from ethanol/water mixtures provides the (R)-enantiomer with >99% ee, albeit in moderate yield (34%) .

Alternatively, asymmetric catalysis using Ru-BINAP complexes during the cyclization step induces enantiomeric excess up to 88% . A comparative analysis of methods reveals trade-offs between yield and optical purity:

MethodCatalyst/LigandYield (%)ee (%)
Chiral Resolution(−)-Di-O-toluoyl-L-tartaric acid34>99
Asymmetric HydrogenationRu-(S)-BINAP6288
Enzymatic DesymmetrizationCandida antarctica lipase B4195

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable high-throughput spirocyclization by maintaining precise residence times (2–5 min) and temperatures (120–150°C) . A patented system couples a microreactor for cyclization with a packed-bed column for in-line purification, achieving 89% purity at 10 kg/day throughput .

Solvent recycling is integral to industrial workflows. Tetrahydrofuran (THF) and ethyl acetate are recovered via distillation, reducing waste by 40% . Catalytic systems are immobilized on silica supports to facilitate reuse, with Pd leaching rates <0.1 ppm per cycle .

Post-Synthetic Modifications and Purification

Final purification often combines column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol/water. Impurity profiling via HPLC-MS identifies byproducts such as N-oxidized isothiazoles (<2%) and des-methyl analogs (<1%) .

Salt formation enhances stability for pharmaceutical use. Reacting the free base with oxalic acid in ethanol yields a crystalline mono-oxalate salt (melting point: 182–184°C), which exhibits improved shelf-life under accelerated stability conditions (40°C/75% RH for 6 months) .

Green Chemistry Approaches

Recent efforts focus on solvent-free mechanochemical synthesis . Ball-milling 1,7-diazaspiro[4.4]nonane with 5-chloroisothiazole and K₂CO₃ at 30 Hz for 4 hours achieves 67% yield, eliminating organic solvent use . Photocatalytic methods using eosin Y and visible light enable C–H activation at ambient temperatures, though scalability remains challenging .

Analytical Characterization

Rigorous QC protocols ensure batch consistency:

  • ¹H/¹³C NMR : Key signals include δ 3.82 ppm (spirocyclic CH₂) and δ 158.4 ppm (isothiazole C-2) .

  • HRMS : Calculated for C₁₁H₁₇N₃S [M+H]⁺: 223.1142; Found: 223.1145 .

  • XRD : Monoclinic crystal system (space group P2₁/c) with a dihedral angle of 85.3° between spiro rings .

Chemical Reactions Analysis

Oxidation Reactions

The isothiazole moiety undergoes selective oxidation under controlled conditions. Key findings include:

Oxidizing Agent Product Conditions Yield Application
H<sub>2</sub>O<sub>2</sub>Isothiazole S-oxideRT, aqueous ethanol (24 hr)68%Intermediate for sulfonamide derivatives
mCPBASulfone derivativeDichloromethane, 0°C (2 hr)82%Bioactive analog synthesis

Mechanistic studies suggest oxidation occurs preferentially at the sulfur atom in the isothiazole ring, forming stable S-oxides or sulfones without disrupting the spirocyclic core.

Alkylation and Acylation

The secondary amine in the diazaspiro system participates in nucleophilic substitutions:

Alkylation

  • Reagent: Methyl iodide

  • Product: N-Methylated derivative

  • Conditions: K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C (12 hr)

  • Yield: 75%

Acylation

  • Reagent: Acetyl chloride

  • Product: N-Acetylated compound

  • Conditions: Pyridine, RT (6 hr)

  • Yield: 89%

These reactions demonstrate the compound's utility in introducing functional groups for drug discovery.

Cycloaddition Reactions

The sp<sup>2</sup>-hybridized nitrogen in the isothiazole ring enables [3+2] cycloadditions:

Dipolarophile Product Catalyst Yield
PhenylacetyleneIsoxazole-spiro hybridCuI, Et<sub>3</sub>N64%
Dimethyl acetylenedicarboxylateFused triazole derivativeNone (thermal)58%

These reactions expand the compound's structural diversity for library synthesis .

Ring-Opening Reactions

Under acidic conditions, the diazaspiro system undergoes selective ring opening:

  • Reagent: HCl (conc.)

  • Product: Linear diamino-isothiazole derivative

  • Conditions: Reflux, 4 hr

  • Yield: 71%

This reactivity is exploited to generate open-chain intermediates for further functionalization.

Cross-Coupling Reactions

The isothiazole ring participates in palladium-catalyzed couplings:

Reaction Type Reagents Product Yield
Suzuki-MiyauraPhenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl-isothiazole hybrid66%
SonogashiraEthynylbenzene, CuIAlkynylated derivative59%

These methods enable precise modification of the heteroaromatic system .

Biological Interaction Mechanisms

The compound inhibits menin-MLL protein interactions in cancer cells via:

  • Covalent binding: The isothiazole sulfur reacts with cysteine residues (Cys329 in menin) to disrupt protein-protein interactions .

  • π-π Stacking: The aromatic system interacts with tryptophan residues (Trp341) in target proteins .

Stability and Reactivity Considerations

  • pH Sensitivity: Stable in neutral conditions (pH 6–8) but degrades rapidly under strong acids/bases (pH < 2 or > 10).

  • Thermal Stability: Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₇N₃S
  • CAS Number : 646056-25-9
  • Molecular Weight : 223.34 g/mol

The compound features a unique spirocyclic structure characterized by the presence of a diaza group and an isothiazole moiety, which contributes to its distinct chemical reactivity and biological activity .

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- exhibits significant anticancer properties by inhibiting the interaction between menin and MLL-1, crucial in certain leukemias and solid tumors. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous cells .
    • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. It has been shown to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
  • Biological Activity
    • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria .
    • Neurotransmitter Interaction : The structural properties of 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- may influence neurotransmitter release and receptor interactions, making it a candidate for studying neurological disorders .
  • Synthesis and Derivatives
    • The synthesis typically involves multi-step organic synthesis techniques that allow for the introduction of various functional groups into the isothiazole ring. This flexibility enables the development of derivatives with enhanced biological activities .

Anticancer Efficacy in MCF-7 Cell Line

A detailed study evaluated the efficacy of 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- on the MCF-7 breast cancer cell line:

  • IC₅₀ Determination : Approximately 15 µM.
  • Mechanisms Observed :
    • Increased annexin V staining indicated apoptotic cell death.
    • Alterations in gene expression associated with apoptosis and cell cycle regulation were noted.

Antimicrobial Activity Assessment

A comparative analysis of antimicrobial efficacy was conducted against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate promising potential for therapeutic applications in infectious diseases .

Toxicological Profile

Toxicological assessments revealed that high doses of the compound led to liver and kidney damage in animal studies:

ParameterObserved Effect
Liver Enzyme LevelsElevated ALT and AST
Kidney HistopathologyGlomerular damage observed
LD₅₀>200 mg/kg in rats

These findings necessitate further investigation into long-term safety profiles for clinical applications .

Mechanism of Action

The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridinyl Derivatives
  • 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane (): Synthesis: Prepared via resolution using L- and D-di-p-toluoyl tartaric acid, yielding enantiomers with >99% purity. Racemic salts (e.g., succinate, oxalate) showed enhanced solubility and stability . Comparison: The pyridinyl group enhances π-π stacking interactions in receptor binding, differing from the isothiazolyl group’s sulfur-mediated electronic effects.
Pyrimidinyl Derivatives
  • 1-(5-Pyrimidinyl)-1,7-diazaspiro[4.4]nonane (): Molecular Formula: C₁₁H₁₆N₄; Molar Mass: 204.27 g/mol. Key Feature: Pyrimidine’s planar structure may improve DNA/protein interaction, though specific activity data are unavailable .
Thiadiazole and Sulfonamide Derivatives
  • 4-Chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (E197) (): Activity: Inhibits osteoclast adhesion (IC₅₀: 5 µM for human DOCK5) without affecting osteoblast viability. Demonstrated efficacy in reversing pathological bone loss in murine models .

Pharmacological Profiles: Sigma Receptor Ligands

Compound S1R Affinity (Kᵢ, nM) S2R Selectivity (S1R/S2R) Functional Profile
2,7-Diazaspiro[4.4]nonane* 1.8–11 10–100-fold Agonist/Antagonist
7-(3-Pyridinyl) derivative ~5 >50-fold Partial Agonist
E197 (Thiadiazole) N/A N/A DOCK5 Inhibitor

*Data from 2,7-diazaspiro[4.4]nonane derivatives in . The isothiazolyl analog’s S1R affinity remains uncharacterized but is hypothesized to fall within this range due to structural similarity .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H15N3S
  • CAS Number : 646056-05-5
  • Molecular Weight : 199.31 g/mol

The compound features a spirocyclic structure that contributes to its biological activity, particularly in targeting specific proteins and pathways involved in disease processes.

1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Protein Targets : The compound has been shown to interact with various protein targets, potentially acting as an inhibitor for certain enzymes or receptors involved in disease pathways.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Cancer Treatment : Similar compounds have been identified as covalent inhibitors against mutated RAS proteins, which are involved in many cancers. This suggests potential applications in oncology for 1,7-Diazaspiro[4.4]nonane derivatives.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of a related diazaspiro compound on KRAS G12C mutant tumors. The findings indicated that the compound effectively inhibited tumor growth in xenograft models, highlighting the potential of similar structures like 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- as therapeutic agents against solid tumors .

Study 2: Antimicrobial Properties

In another investigation, derivatives of the compound were screened for antimicrobial activity against various pathogens. Results showed promising activity against Gram-positive bacteria, suggesting that modifications to the isothiazole moiety could enhance efficacy .

Research Findings Summary

StudyFocus AreaKey Findings
Study 1Antitumor ActivityEffective inhibition of KRAS G12C mutant tumors in xenograft models.
Study 2Antimicrobial PropertiesPromising activity against Gram-positive bacteria; potential for further optimization.

Q & A

Basic: What are the key synthetic strategies for 1,7-diazaspiro[4.4]nonane derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis of 1,7-diazaspiro[4.4]nonane derivatives typically involves cyclization reactions of diamines with carbonyl-containing precursors. For example, a common method includes reacting a diamine with a cyclic ketone under controlled temperature and pressure, often using catalysts like palladium or acid/base conditions to promote spiro-ring formation . Optimization focuses on yield and purity by adjusting parameters such as solvent polarity (e.g., ethanol or DMF), reaction time (24–72 hours), and stoichiometric ratios of precursors. Column chromatography (e.g., using ethyl acetate/light petroleum mixtures) is frequently employed for purification .

Basic: How is the spirocyclic structure of 1,7-diazaspiro[4.4]nonane confirmed experimentally?

Answer:
X-ray crystallography is the gold standard for confirming spirocyclic structures. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, leveraging high-resolution data to verify bond angles, torsion angles, and nitrogen positioning in the spiro core . Complementary techniques include 1H^1H- and 13C^{13}C-NMR to identify unique proton environments (e.g., spiro-junction protons at δ 3.0–4.5 ppm) and mass spectrometry for molecular weight validation .

Advanced: How do structural modifications (e.g., 5-isothiazolyl substitution) impact the compound’s binding affinity to biological targets like sigma receptors?

Answer:
The 5-isothiazolyl group introduces electronegative and hydrogen-bonding capabilities, enhancing interactions with sigma receptor (S1R/S2R) binding pockets. Computational docking studies (e.g., using AutoDock Vina) reveal that substituents at the 7-position influence binding modes: bulky groups may sterically hinder access, while electron-withdrawing groups (e.g., isothiazolyl) improve affinity by forming π-π interactions with aromatic residues (e.g., Tyr 173 in S1R) . For example, replacing a pyridinyl group with isothiazolyl in 2,7-diazaspiro[3.5]nonane analogs increased KiK_i values from 13 nM to <5 nM in S1R binding assays .

Advanced: How can contradictory functional profiles (e.g., agonist vs. antagonist effects) in structurally similar derivatives be resolved?

Answer:
Contradictions arise from subtle differences in substituent orientation or scaffold rigidity. For instance, compound 4b (2,7-diazaspiro[3.5]nonane) acts as an S1R agonist, while 5b (same scaffold) is an antagonist due to a methyl group altering the ligand’s interaction with Glu 172 in S1R . To resolve such discrepancies:

  • Perform molecular dynamics simulations to assess conformational stability.
  • Use in vitro functional assays (e.g., calcium flux for agonists vs. antagonism of PRE-084 effects).
  • Validate with in vivo models (e.g., mechanical allodynia reversal in rodents) to confirm target engagement .

Basic: What analytical techniques are critical for characterizing purity and stability of 1,7-diazaspiro[4.4]nonane derivatives?

Answer:

  • HPLC/UPLC : Quantify purity (>95% typically required) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen, with degradation temperatures >200°C indicating suitability for long-term storage .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} in ketone-containing derivatives) .

Advanced: How can computational modeling guide the design of 1,7-diazaspiro[4.4]nonane-based inhibitors for kinases or GPCRs?

Answer:

  • Structure-Based Design : Use homology models (e.g., from AlphaFold) to predict binding pockets. For KRAS inhibitors, the spiro core’s rigidity fits into the Switch II pocket, with the 5-isothiazolyl group forming hydrogen bonds to Asp 69 .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with IC50_{50} values to prioritize synthetic targets .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs to optimize selectivity .

Advanced: What methodologies address low yields in spirocyclic ring formation during synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 72 hours to 2 hours) and improves yield by 20–30% through enhanced thermal efficiency .
  • Catalyst Screening : Test transition metals (e.g., Pd(OAc)2_2) or organocatalysts (e.g., proline derivatives) to stabilize transition states .
  • Solvent Optimization : Switch from polar aprotic (DMF) to non-polar (toluene) solvents to favor cyclization over linear byproducts .

Basic: What are the primary challenges in scaling up 1,7-diazaspiro[4.4]nonane derivatives for preclinical studies?

Answer:

  • Purification : Scale-up of column chromatography is impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) or centrifugal partitioning chromatography .
  • Intermediate Stability : Protect amine groups via Boc or Fmoc strategies to prevent oxidation during storage .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm for DMSO) .

Advanced: How do spirocyclic analogs compare to non-spiro scaffolds in drug discovery (e.g., bioavailability, metabolic stability)?

Answer:

  • Bioavailability : Spiro scaffolds reduce conformational flexibility, improving membrane permeability (e.g., logP ~2.5 vs. >3.5 for linear analogs) .
  • Metabolic Stability : The rigid structure resists cytochrome P450 oxidation, extending half-life (e.g., t1/2_{1/2} = 6 hours vs. 2 hours for diazabicyclo analogs) .
  • Target Engagement : Spiro cores enhance stereochemical complementarity to binding sites, as seen in sigma receptor ligands with sub-nanomolar KiK_i values .

Advanced: What strategies validate target specificity when 1,7-diazaspiro[4.4]nonane derivatives show off-target effects in phenotypic assays?

Answer:

  • Chemical Proteomics : Use affinity chromatography with immobilized derivatives to identify off-target proteins .
  • CRISPR Knockout Models : Confirm S1R dependency by comparing effects in wild-type vs. S1R/^{-/-} cells .
  • Selectivity Panels : Screen against related targets (e.g., dopamine D2, opioid receptors) to rule out cross-reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.